An In-depth Technical Guide to 2,5-Dihydroxyterephthalic Acid and its Disodium Salt
An In-depth Technical Guide to 2,5-Dihydroxyterephthalic Acid and its Disodium Salt
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties of 2,5-dihydroxyterephthalic acid (H₄DOBDC or DHTA) and its corresponding disodium salt, Disodium 2,5-dihydroxyterephthalate. This compound and its derivatives are of significant interest, particularly as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). This document consolidates key chemical, physical, and spectroscopic data, along with detailed experimental protocols and graphical representations of relevant processes.
Chemical and Physical Properties
Disodium 2,5-dihydroxyterephthalate is the salt derived from 2,5-dihydroxyterephthalic acid. While the properties of the disodium salt are not extensively documented in isolation, they can be inferred from the well-characterized parent acid and general principles of salt formation. The acid is a solid at room temperature and has limited solubility in water but is soluble in hot dimethylformamide.[1][2][3] The disodium salt, formed by deprotonating the carboxylic acid groups, is expected to exhibit significantly higher aqueous solubility.
Table 1: Physicochemical Properties of 2,5-Dihydroxyterephthalic Acid
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₆O₆ | [4][5] |
| Molecular Weight | 198.13 g/mol | [4][6] |
| Appearance | White to off-white or yellow solid/powder | [5][7] |
| Melting Point | >300 °C (decomposes) | [2][6] |
| Solubility | Sparingly soluble in water; Soluble in hot dimethylformamide (DMF) | [5][7][8] |
| CAS Number | 610-92-4 | [4][5] |
Table 2: Deduced Properties of Disodium 2,5-dihydroxyterephthalate
| Property | Value/Description | Rationale |
| Chemical Formula | C₈H₄Na₂O₆ | Deprotonation of the two carboxylic acid groups of 2,5-dihydroxyterephthalic acid. |
| Molecular Weight | 242.09 g/mol | Calculated based on the chemical formula. |
| Solubility | Expected to be highly soluble in water. | Ionic nature of the sodium salt. |
| Appearance | Likely a solid crystalline or amorphous powder. | General property of salts. |
Spectroscopic Data
The spectroscopic properties of 2,5-dihydroxyterephthalic acid have been well-characterized. This data is crucial for confirming the structure and purity of the compound during synthesis and subsequent applications.
Table 3: Spectroscopic Data for 2,5-Dihydroxyterephthalic Acid
| Technique | Key Data Points | Reference(s) |
| ¹H NMR | (DMSO-d₆, ppm): δ ~7.34 (s, 2H, Ar-H), δ ~13.02 (s, 2H, -COOH) | [1] |
| ¹³C NMR | (DMSO-d₆, ppm): δ ~166.67 (-COOH), δ ~150.09 (C-OH), δ ~115.89 (C-H) | [1] |
| FT-IR | Broad O-H stretch from carboxylic acid and phenol, C=O stretch of carboxylic acid (~1700 cm⁻¹), C=C aromatic stretches. | [9] |
Note: The exact peak positions in NMR and IR spectra can vary depending on the solvent and experimental conditions.
Experimental Protocols
The synthesis of 2,5-dihydroxyterephthalic acid often involves the in-situ formation of its disodium or dipotassium salt. Below are representative experimental protocols.
Protocol 1: Synthesis of 2,5-Dihydroxyterephthalic Acid via Carboxylation of Hydroquinone
This method involves the carboxylation of hydroquinone in the presence of a strong base.
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Materials: Hydroquinone, potassium hydroxide, n-octane (solvent), carbon dioxide.
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Procedure:
-
A mixture of hydroquinone and potassium hydroxide is prepared in n-octane in a high-pressure reactor.
-
The reactor is pressurized with carbon dioxide to approximately 11.5 MPa.
-
The mixture is heated to around 220°C with constant stirring (e.g., 400 r/min) for approximately 4 hours.[9]
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After cooling, the solid product (dipotassium 2,5-dihydroxyterephthalate) is collected.
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The salt is then dissolved in water and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the 2,5-dihydroxyterephthalic acid.
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The precipitate is filtered, washed with water, and dried to yield the final product.[9]
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Workflow for Synthesis of 2,5-Dihydroxyterephthalic Acid
Caption: Workflow for the synthesis of 2,5-dihydroxyterephthalic acid.
Protocol 2: Synthesis of Metal-Organic Framework MOF-74(Ni) using 2,5-Dihydroxyterephthalic Acid
Disodium 2,5-dihydroxyterephthalate can be used in the aqueous synthesis of MOFs. Alternatively, the acid can be used directly with a metal salt in solution.
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Materials: 2,5-dihydroxyterephthalic acid (H₄dhtp), Nickel(II) acetate tetrahydrate, deionized water.
-
Procedure:
-
A suspension of 2,5-dihydroxyterephthalic acid is prepared in deionized water.
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An aqueous solution of nickel(II) acetate is added to the suspension.
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The mixture is refluxed for approximately 1 hour.[10]
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During reflux, the reactants dissolve and the MOF-74(Ni) product precipitates.
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The resulting solid is collected by filtration, washed with water and a solvent like ethanol, and then dried under vacuum.
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Applications in Research and Development
The primary application of Disodium 2,5-dihydroxyterephthalate and its parent acid is in the synthesis of Metal-Organic Frameworks (MOFs).[8] The dihydroxyterephthalate linker is particularly notable for its use in creating MOFs with open metal sites, which are highly desirable for gas storage and separation applications.
Key MOFs synthesized using 2,5-dihydroxyterephthalate:
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MOF-74 (also known as CPO-27): This series of MOFs (e.g., with Zn, Mg, Co, Ni) exhibits a honeycomb-like structure with one-dimensional channels.[11] The unsaturated metal sites are accessible for binding small gas molecules like CO₂ and H₂.[11][12]
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UiO-66-(OH)₂: A functionalized version of the highly stable UiO-66 framework, where the hydroxyl groups on the linker can be used for post-synthetic modification or to tune the properties of the material.[9]
Logical Relationship in MOF Synthesis
Caption: Logical workflow for the synthesis of a Metal-Organic Framework.
Biological and Pharmacological Relevance
Currently, there is limited specific information available in the public domain regarding the biological activity or signaling pathways directly associated with Disodium 2,5-dihydroxyterephthalate or its parent acid in the context of drug development. The primary focus of research on this compound has been in materials science. Its structural similarity to other aromatic dicarboxylic acids suggests that any biological activity would need to be determined through dedicated screening and toxicological studies.
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. rsc.org [rsc.org]
- 2. 2,5-Dihydroxyterephthalic acid | 610-92-4 [chemicalbook.com]
- 3. Diethyl 2,5-dihydroxyterephthalate | C12H14O6 | CID 79980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dihydroxyterephthalic acid | C8H6O6 | CID 69131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Manufacturers of 2,5-Dihydroxyterephthalic acid, 98%, CAS 610-92-4, D 0562, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 8. 2,5-Dihydroxyterephthalic acid, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
